

5,8-Dibromo-2-methylquinoxaline: A Technical Overview for Researchers

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Compound of Interest

Compound Name: 5,8-dibromo-2-methylquinoxaline

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This technical guide provides a comprehensive overview of **5,8-dibromo-2-methylquinoxaline**, a halogenated derivative of the quinoxaline heterocyclic system. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, materials science, and drug development, offering a centralized resource on its molecular structure, chemical identity, and potential applications based on the known activities of the broader quinoxaline class.

Molecular Structure and IUPAC Nomenclature

The chemical entity of interest is systematically named **5,8-dibromo-2-methylquinoxaline** according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.^[1] Its molecular structure consists of a quinoxaline core, which is a bicyclic system comprising a benzene ring fused to a pyrazine ring. In this specific derivative, bromine atoms are substituted at positions 5 and 8 of the bicyclic framework, and a methyl group is attached at position 2.

Molecular Formula: C₉H₆Br₂N₂^[1]

The structure is unambiguously defined by its SMILES notation:

CC1=NC2=C(C=CC(=C2N=C1)Br)Br.^[1]

Physicochemical Properties

A summary of key computed physicochemical properties for **5,8-dibromo-2-methylquinoxaline** is presented in Table 1. These values are crucial for predicting its behavior in various chemical and biological systems.

Property	Value	Source
Molecular Weight	301.96 g/mol	PubChem[1]
Monoisotopic Mass	299.88977 Da	PubChem[1]
Topological Polar Surface Area	25.8 Å ²	PubChem[1]
XLogP3	3.6	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]

Proposed Synthesis Protocol

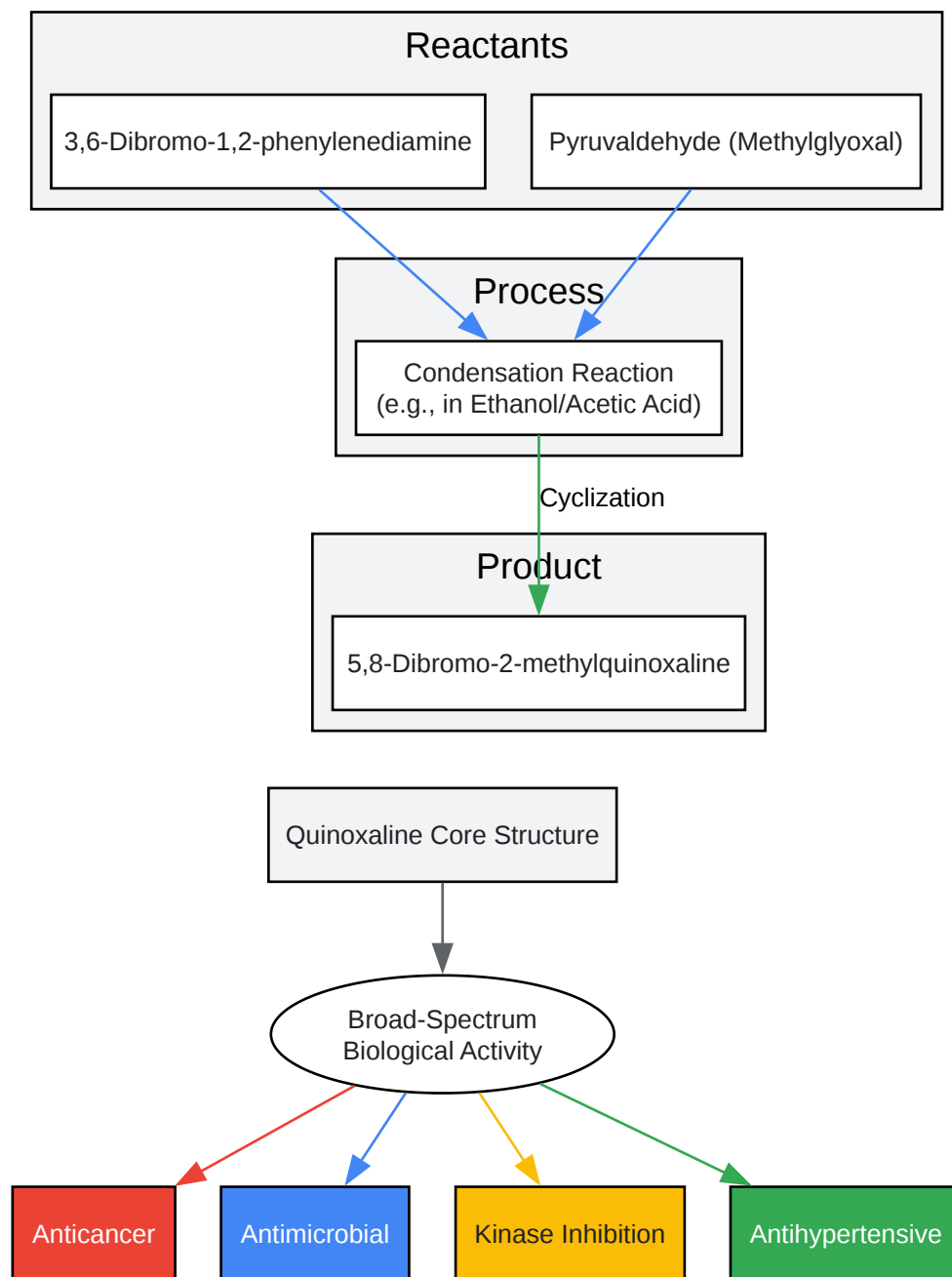
While a specific, peer-reviewed synthesis protocol for **5,8-dibromo-2-methylquinoxaline** is not readily available in the searched literature, a plausible synthetic route can be proposed based on established quinoxaline chemistry. A common method for synthesizing quinoxaline derivatives involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

A potential precursor, 3,6-dibromo-1,2-phenylenediamine, could be reacted with pyruvaldehyde (methylglyoxal) in a suitable solvent like ethanol or acetic acid. This acid-catalyzed condensation-cyclization reaction would likely yield the target compound, **5,8-dibromo-2-methylquinoxaline**.

A related experimental protocol for the synthesis of a similar compound, 5-bromo-8-methylquinoxaline, involves the bromination of 5-methylquinoxaline using N-bromosuccinimide (NBS) in acetonitrile.[2] This suggests an alternative pathway where 2-methylquinoxaline could potentially undergo a di-bromination reaction under specific conditions to yield the desired product, although selectivity could be a challenge.

The proposed primary synthesis workflow is visualized in the diagram below.

Proposed Synthesis of 5,8-dibromo-2-methylquinoxaline



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References

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